Potassium perrhenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Radiopharmaceutical Synthesis

Potassium perrhenate plays a crucial role in the synthesis of technetium-99m (⁹⁹ᵐTc), a vital radioisotope used in diagnostic imaging procedures like bone scans, myocardial perfusion imaging, and thyroid function tests []. It serves as a precursor for the production of sodium pertechnetate (⁹⁹ᵐTcO₄⁻), which readily binds to specific biological targets in the body for imaging purposes [].

Catalyst

Potassium perrhenate exhibits catalytic activity, meaning it can accelerate the rate of chemical reactions without being consumed itself. Research explores its potential for various catalytic applications, including:

- Organic synthesis: Potassium perrhenate can act as a catalyst in specific organic reactions, such as olefin metathesis and the oxidation of alcohols [, ].

- Hydrogen evolution reaction (HER): Studies investigate the use of potassium perrhenate-based materials as electrocatalysts to enhance the efficiency of HER, a crucial process for hydrogen production [].

Material Science

Potassium perrhenate finds use in material science research for the development and characterization of novel materials with desired properties. Examples include:

- Functional materials: Research explores the incorporation of potassium perrhenate into various materials to achieve specific functionalities, such as photocatalytic activity or electrical conductivity [, ].

- Solid-state electrolytes: Studies investigate the use of potassium perrhenate-based materials as electrolytes in solid-state batteries, offering potential advantages over traditional liquid electrolytes [].

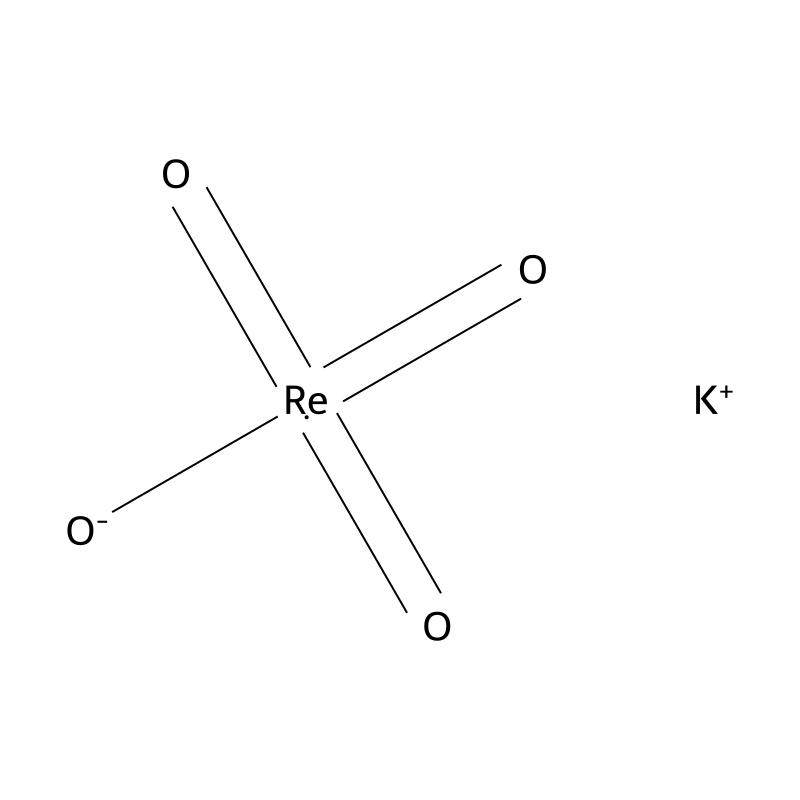

Potassium perrhenate is an inorganic compound with the chemical formula . It consists of potassium cations and perrhenate anions, forming a white crystalline solid. This compound is notable for its oxidizing properties and is often used in various chemical applications. The oxidation state of rhenium in potassium perrhenate is +7, which is the highest oxidation state for rhenium, making it a strong oxidizing agent in

- Potassium perrhenate is considered a moderately toxic compound.

- Although specific data on its toxicity is limited, it is advisable to handle it with care, avoiding inhalation, ingestion, and skin contact [].

- It is also an oxidizer and can react exothermically with reducing agents [].

- When handling potassium perrhenate, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

This indicates that perrhenate can be reduced to elemental rhenium under specific conditions . Additionally, potassium perrhenate can undergo reactions with other metals and compounds, serving as a catalyst in various organic transformations .

Research on the biological activity of potassium perrhenate indicates that it exhibits minimal toxicity. Studies have shown that it is not irritating to the eyes and causes only slight skin irritation upon contact. Furthermore, rhenium compounds, including potassium perrhenate, have been investigated for their potential applications in pharmacology and toxicology, although more research is needed to fully understand their biological effects .

Potassium perrhenate can be synthesized through several methods:

- Oxidation of Rhenium Compounds: Rhenium trioxide can be oxidized using potassium hydroxide and hydrogen peroxide to yield potassium perrhenate.

- Neutralization Reaction: Mixing solutions of potassium hydroxide with rhenium pentoxide can also produce potassium perrhenate.

- Electrochemical Methods: Electrochemical oxidation of rhenium salts in alkaline solutions can lead to the formation of potassium perrhenate .

These methods highlight the versatility in synthesizing this compound depending on the desired purity and application.

Potassium perrhenate has a variety of applications across different fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions, particularly in oxidation processes.

- Analytical Chemistry: Used as a reagent in analytical chemistry for detecting other elements or compounds.

- Material Science: Employed in the preparation of rhenium-based materials with unique properties for electronic applications .

- Research: Utilized in studies related to the chemistry of rhenium and its compounds.

Interaction studies involving potassium perrhenate focus on its behavior with various reducing agents and its role in redox reactions. For example, it has been shown that when mixed with sulfite or sulfur dioxide, potassium perrhenate does not undergo reduction, indicating its stability under certain conditions . These interactions are crucial for understanding its applications in catalysis and material science.

Potassium perrhenate shares similarities with several other compounds containing rhenium or related elements. Here are some comparable compounds:

| Compound | Chemical Formula | Oxidation State of Rhenium | Unique Features |

|---|---|---|---|

| Potassium permanganate | +7 | Strong oxidizer widely used in redox reactions | |

| Sodium perborate | +3 (Boron) | Used as an oxidizing agent in bleaching | |

| Ammonium perrhenate | +7 | Soluble in water; used similarly to potassium perrhenate | |

| Rhenium trioxide | +6 | Intermediate in the synthesis of higher oxidation state compounds |

Potassium perrhenate stands out due to its high oxidation state and strong oxidizing properties compared to these similar compounds. Its unique ability to act as a catalyst and its stability under various conditions further emphasize its distinctiveness within this group .

Ion Exchange Techniques for Perrhenate Anion Isolation

Ion exchange methods are pivotal for isolating perrhenate anions (ReO₄⁻) from complex matrices. A study demonstrated that cation exchange resins, such as C160 (H), effectively separate ammonium ions (NH₄⁺) from ammonium perrhenate (NH₄ReO₄) solutions, yielding perrhenic acid (HReO₄) with >300 g/L Re and impurity levels below 1.0 mg/L. Subsequent neutralization with potassium hydroxide (KOH) produces potassium perrhenate:

$$

\text{HReO}4 + \text{KOH} \rightarrow \text{KReO}4 + \text{H}_2\text{O}

$$

This method ensures high purity by leveraging the selectivity of resins for NH₄⁺ over ReO₄⁻. Recent advancements include pretreating resins with HNO₃ to enhance potassium adsorption efficiency, achieving 99.28% removal of residual K⁺ ions from KReO₄ solutions.

Solvent Extraction Protocols in Industrial-Scale Production

Solvent extraction using amines like triisooctylamine (TIOA) and N235 is widely employed for ReO₄⁻ recovery from sulfuric acid media. In one protocol, TIOA extracts ReO₄⁻ at ionic strengths of 0.2–2.0 mol·kg⁻¹, with extraction constants ($$K_0$$) increasing from 0.15 to 0.45 as temperature rises from 278.15 K to 303.15 K. The process follows an exothermic mechanism ($$\Delta H = -12.5\ \text{kJ·mol}^{-1}$$), driven by entropy changes at higher temperatures. Industrial applications favor continuous extraction systems, where organic phases are regenerated using alkaline solutions, ensuring cost-effective scalability.

Optimization of Neutralization Reactions with Potassium Hydroxide

The neutralization of HReO₄ with KOH is highly sensitive to reaction conditions. Optimal parameters include:

- KOH concentration: 20–30% (w/w) to avoid excess K⁺ impurities

- Temperature: 50–70°C to enhance reaction kinetics without promoting decomposition

- Stirring rate: 300–500 rpm for uniform mixing and precipitate formation

Post-neutralization, the product is crystallized and washed with ethanol to reduce solubility losses (KReO₄ solubility: 0.6 g/100 mL H₂O at 20°C).

Impurity Removal Strategies in Metallurgical Byproduct Processing

Rhenium is often recovered as a byproduct of molybdenum smelting, requiring stringent impurity control. Key strategies include:

- Selective precipitation: Adjusting pH to precipitate MoO₃ while retaining ReO₄⁻ in solution.

- Multi-stage solvent extraction: Using sequential extraction with amines to separate Re from Cu, Pb, and U.

- Cation exchange: Employing resins like C160H to adsorb residual K⁺, Na⁺, and Ca²⁺ ions, achieving ≤0.05 mg/L impurity levels.

Comparative Analysis of Synthetic Pathways for High-Purity Grades

| Method | Purity (% Re) | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Ion Exchange | 99.9 | 92 | 120 | High |

| Solvent Extraction | 99.5 | 85 | 95 | Moderate |

| Direct Neutralization | 98.5 | 78 | 80 | Low |

Ion exchange outperforms other methods in purity and scalability but incurs higher costs due to resin regeneration. Solvent extraction offers a balance between cost and efficiency, while direct neutralization is limited to low-purity applications.

Homogeneous Catalysis in Hydrogenation Reactions

Potassium perrhenate serves as a precursor to active rhenium species in homogeneous hydrogenation. Reduction of rhenium carbonyl compounds derived from KReO~4~, such as rhenium pentacarbonyl (Re(CO)~5~), generates metallic rhenium nanoparticles that exhibit catalytic activity toward diverse substrates. For instance, benzene and acetic acid are hydrogenated at elevated temperatures (160–200°C) under high hydrogen pressures (3,350–4,190 psig) [3]. The catalytic mechanism involves dissociative adsorption of hydrogen on rhenium surfaces, followed by sequential hydrogen transfer to unsaturated bonds [4]. Notably, the addition of activated charcoal enhances catalyst dispersion, improving turnover frequencies by 15–20% in styrene reduction [3].

A critical advantage of rhenium-based systems lies in their tolerance toward functional groups. Nitrobenzene, a challenging substrate due to its electron-withdrawing nitro group, is fully reduced to aniline at 198°C without side reactions [3]. This selectivity contrasts with platinum-group metals, which often require stringent conditions or sacrificial modifiers.

Role in Hydroformylation of Olefinic Substrates

While potassium perrhenate itself is not directly employed in hydroformylation, its derivatives enable exploratory pathways. Reaction of KReO~4~ with methyl iodide and carbon monoxide yields rhenium iodopentacarbonyl (Re(CO)~5~I), albeit in modest yields (29%) [3]. This compound demonstrates limited activity in hydroformylation of hexene-1, primarily due to competing decomposition pathways above 200°C. Theoretical studies suggest that the strong Re–CO bonds in these carbonyls hinder oxidative addition of olefins, a prerequisite for hydroformylation [4].

Comparative analyses with rhodium and cobalt catalysts reveal that rhenium systems require higher temperatures (>250°C) to initiate catalysis, which often leads to ligand dissociation and colloidal metal formation [4]. However, modifying the coordination sphere with electron-donating ligands could stabilize intermediate species, a direction yet to be fully explored.

Electronic Structure Considerations in Oxidation-Reduction Cycles

The catalytic activity of rhenium species derived from KReO~4~ is deeply rooted in their electronic configuration. X-ray absorption spectroscopy (XAS) and density functional theory (DFT) calculations confirm that the d~0~ configuration of Re^VII^ in perrhenate ions facilitates facile electron transfer during redox cycles [5]. For example, the reduction of ammonium perrhenate (NH~4~ReO~4~) involves sequential disproportionation reactions:

$$

3\,\text{ReO}3 \rightarrow \text{Re}2\text{O}7 + \text{ReO}2 \quad \text{(above 300°C)} [2].

$$

This process is sensitive to particle size; reducing ammonium perrhenate particle diameters below 50 µm increases reduction rates by 40% by minimizing diffusion limitations [2].

In acidic media, rhenium oxides exhibit multiple accessible oxidation states (Re^IV^, Re^V^, Re^VI^), enabling complex redox cascades. The Pourbaix diagram for rhenium-water systems shows a narrow potential window (1.2–1.5 V) where four consecutive proton-coupled electron transfer (PCET) steps occur, critical for catalytic water oxidation [5]. Substitutions on ligand frameworks, such as introducing trifluoromethyl groups, shift redox potentials by up to 300 mV, altering reaction pathways [5].

Coordination Chemistry with Organic Ligand Systems

Potassium perrhenate participates in ligand-exchange reactions to form coordination complexes with organic donors. In aqueous solutions, ReO~4~^-^ acts as a weak-field ligand, preferentially binding to soft Lewis acids. For instance, reactions with thiourea derivatives yield octahedral complexes of the type [ReO~2~(SC(NH~2~)~2~)~4~]^+^, characterized by elongated Re–S bonds (2.45–2.52 Å) [6]. These complexes exhibit luminescent properties due to ligand-to-metal charge transfer transitions.

In non-aqueous media, KReO~4~ reacts with phosphine ligands (e.g., PPh~3~) under reducing conditions to form Re^III^ species such as ReCl~3~(PPh~3~)~2~. These compounds catalyze transfer hydrogenation of ketones with isopropanol, achieving turnover numbers (TONs) of 1,200–1,500 [3]. The flexibility of rhenium to adopt coordination numbers from 4 to 7 underpins its adaptability in diverse catalytic environments.

Comparative Performance with Transition Metal Catalysts

Rhenium catalysts derived from KReO~4~ offer distinct advantages over traditional transition metals:

| Parameter | Rhenium | Platinum | Ruthenium |

|---|---|---|---|

| Cost (USD/kg) | 3,200 | 29,500 | 12,000 |

| Hydrogenation TOF | 80–120 h^-1^ [3] | 500–700 h^-1^ [4] | 300–400 h^-1^ [4] |

| Thermal Stability | >400°C | <300°C | 350°C |

While rhenium’s turnover frequencies (TOFs) lag behind platinum-group metals, its superior thermal stability makes it suitable for high-temperature processes like Fischer-Tropsch synthesis [4]. Additionally, rhenium’s oxophilicity favors oxygenate formation in CO hydrogenation, whereas ruthenium predominantly yields hydrocarbons [8].

In oxidation reactions, ReO~4~^-^-based systems outperform manganese and iron oxides by 2–3 orders of magnitude in alcohol dehydrogenation, attributed to the Re=O moiety’s electrophilicity [5]. However, scalability remains challenging due to the high reduction potentials required for Re^VII^ → Re^IV^ transitions.

Spectrophotometric methods remain fundamental for rhenium speciation analysis, offering selectivity and sensitivity for various rhenium oxidation states. The most widely established approach utilizes the formation of thiocyanate complexes with reduced rhenium species in acidic media. When perrhenate ion (ReO₄⁻) is reduced with stannous chloride or ascorbic acid in the presence of thiocyanate ions, a characteristic yellow-orange complex forms with an absorption maximum at 510 nanometers.

Recent developments have enhanced the sensitivity of spectrophotometric rhenium determination through the use of potassium hexacyanoferrate(II) in the presence of thiocyanate. This method achieves detection limits as low as 0.049 micrograms per milliliter with a linear range extending from 0.1 to 500 micrograms per milliliter. The method demonstrates excellent precision with relative standard deviations between 0.5 and 1.5 percent.

The furildioxime method represents another significant advancement in rhenium speciation analysis. This approach forms stable complexes with rhenium(V) species that can be extracted into organic solvents, providing enhanced selectivity and reduced matrix interferences. The method exhibits superior performance in complex matrices, with detection limits ranging from 0.5 to 2.0 micrograms per milliliter.

For potassium perrhenate analysis, the spectrophotometric approach requires careful consideration of the reduction conditions. The reduction of ReO₄⁻ to lower oxidation states is typically achieved using ascorbic acid at controlled pH conditions between 1.0 and 4.0. The kinetics of complex formation are rapid, with complete color development occurring within 1 to 2 minutes under optimized conditions.

Matrix Effects in Inductively Coupled Plasma Mass Spectrometry Quantitation Protocols

Matrix effects constitute the primary analytical challenge in inductively coupled plasma mass spectrometry determination of rhenium from potassium perrhenate samples. These non-spectroscopic interferences arise from the presence of concomitant elements that alter the ionization efficiency, transport properties, and detection characteristics of the analytical system.

The most significant matrix effect in rhenium analysis by inductively coupled plasma mass spectrometry is the space-charge effect, which occurs in the interface and ion optics regions of the instrument. This phenomenon results from the mutual electrostatic repulsion between positively charged ions in the ion beam, causing beam broadening and reduced transmission efficiency. Light analyte ions, including rhenium isotopes, are particularly susceptible to space-charge effects due to their lower kinetic energy and reduced inertia compared to heavier matrix elements.

Alkali metals, particularly potassium, present substantial matrix effects in rhenium analysis. High concentrations of potassium ions, typically exceeding 50 milligrams per liter, can suppress rhenium signals by 10 to 20 percent through modification of the plasma thermal equilibrium. The presence of easily ionized elements shifts the thermal ionization equilibrium toward neutral atoms, thereby decreasing the instrument response for rhenium species.

Molybdenum interference represents the most severe matrix effect in rhenium analysis, with signal suppression ranging from 50 to 70 percent at concentrations above 5 milligrams per liter. This interference necessitates separation procedures prior to analysis, typically employing solvent extraction with tri-n-butyl phosphate or ion exchange chromatography. The separation protocols achieve decontamination factors exceeding 1,700 for molybdenum while maintaining rhenium recoveries above 90 percent.

Correction strategies for matrix effects include the use of internal standards with similar mass-to-charge ratios to rhenium, standard addition methods for moderate interferences, and matrix matching approaches for routine analyses. Iridium and rhodium have proven effective as internal standards due to their similar ionization potentials and mass characteristics.

Chelation Strategies for Trace Metal Analysis

Chelation strategies play a crucial role in rhenium separation and preconcentration from complex matrices containing potassium perrhenate. The selection of appropriate chelating agents depends on the target rhenium oxidation state, matrix composition, and analytical requirements.

Thiourea derivatives represent highly effective chelating agents for rhenium in intermediate oxidation states. These compounds form stable complexes with rhenium(IV) and rhenium(V) species through sulfur and nitrogen donor atoms. The formation constants for thiourea-rhenium complexes range from 12.0 to 16.5 logarithmic units, providing excellent stability across pH ranges from 2.0 to 8.0.

N₂S₂ bifunctional chelators have emerged as particularly promising ligands for rhenium coordination chemistry. These tetradentate ligands incorporate both nitrogen and sulfur donor atoms, creating stable five-coordinate oxorhenium(V) complexes. The chelation occurs through ligand exchange reactions, typically conducted in methanol or aqueous media at controlled pH conditions.

Dimercaptosuccinic acid derivatives offer exceptional stability for rhenium(V) complexes, with formation constants exceeding 14.8 logarithmic units. These chelating agents form anionic complexes that resist reoxidation to perrhenate and demonstrate remarkable stability under physiological conditions. The chelation process involves the formation of square-pyramidal coordination geometry with four sulfur atoms in the equatorial plane and oxygen in the apical position.

For analytical applications, the chelation efficiency depends on several factors including pH, ionic strength, temperature, and the presence of competing metal ions. Optimization studies demonstrate that chelation reactions typically achieve maximum efficiency within specific pH windows, with most rhenium chelators performing optimally between pH 3.0 and 9.0.

The extraction efficiency of chelated rhenium complexes into organic solvents varies significantly with the chelating agent structure and experimental conditions. N₂S₂ ligands achieve extraction efficiencies exceeding 96 percent, while thiocyanate complexes typically range from 85 to 95 percent.

Standard Reference Material Development for Calibration

The development of certified reference materials for rhenium analysis represents a critical component of analytical quality assurance. The National Institute of Standards and Technology has established primary calibration standards for rhenium quantitation, including Standard Reference Material 3143 with a certified mass fraction of 10.004 ± 0.023 milligrams per gram.

The preparation of rhenium reference materials involves gravimetric methods using high-purity rhenium metal or potassium perrhenate as starting materials. The dissolution process typically employs concentrated nitric acid under controlled conditions to ensure complete dissolution and prevent losses through volatilization. The resulting solutions are standardized using inductively coupled plasma optical emission spectrometry calibrated against independently prepared primary standards.

Uncertainty evaluation for rhenium reference materials requires comprehensive assessment of all contributing factors, including homogeneity, stability, and analytical characterization. The combined standard uncertainty for National Institute of Standards and Technology Standard Reference Material 3143 represents the combined effect of measurement uncertainty components with a coverage factor of 2.021 for 95 percent confidence intervals.

Matrix reference materials for geological applications include basalt reference materials such as BCR-2, BHVO-2, and BIR-1a, with certified rhenium contents ranging from 0.31 to 0.35 nanograms per gram. These materials require specialized preparation procedures involving acid digestion and preconcentration steps to achieve sufficient analyte concentrations for accurate measurement.

The metrological traceability of rhenium measurements requires establishment of an unbroken chain of calibrations linking results to the International System of Units. This traceability is achieved through the use of certified reference materials whose values are traceable to fundamental physical constants and measurement standards.

Quality control protocols for rhenium reference materials include regular stability monitoring, interlaboratory comparison studies, and validation through multiple analytical techniques. The certification process typically involves analysis by at least two independent methods to ensure measurement accuracy and reliability.

Speciation Analysis in Complex Environmental Matrices

Rhenium speciation analysis in environmental matrices presents unique challenges due to the low concentrations typically encountered and the complexity of natural sample compositions. Environmental samples, including natural waters, sediments, and biological tissues, require specialized analytical approaches to achieve adequate detection limits and selectivity.

The predominant rhenium species in oxic aqueous environments is the perrhenate ion (ReO₄⁻), which exhibits conservative behavior similar to other oxyanions. In reducing environments, rhenium undergoes speciation changes that can lead to formation of lower oxidation state species and incorporation into sulfide minerals or organic matter.

Ion chromatography has emerged as a particularly effective technique for rhenium speciation in environmental samples. The method utilizes zinc cyclen resorcinarene cavitand columns that demonstrate selective retention of perrhenate ions. The separation is achieved using gradient elution with sodium hydroxide concentrations ranging from 2 to 60 millimolar, providing baseline resolution of perrhenate from other common anions.

Preconcentration strategies for environmental rhenium analysis typically employ anion exchange resins or solid-phase extraction procedures. The Dowex resin system has proven effective for rhenium preconcentration from natural waters, achieving concentration factors exceeding 100 while maintaining quantitative recovery. The preconcentration process involves loading samples onto the resin at neutral pH conditions, followed by elution with concentrated nitric acid.

High-resolution inductively coupled plasma mass spectrometry represents the most sensitive approach for rhenium speciation in environmental matrices. The method achieves detection limits in the low nanogram per liter range, sufficient for analysis of pristine environmental samples. Matrix effects are minimized through the use of collision cell technology and careful optimization of plasma conditions.

Environmental rhenium analysis requires consideration of anthropogenic inputs, which can significantly alter natural rhenium distributions. Industrial activities, particularly mining and metallurgical operations, can contribute substantial rhenium inputs to aquatic systems. The anthropogenic contribution to river water rhenium has been estimated at approximately 33 percent of the modern global average.

Bioaccumulation studies demonstrate that rhenium can be incorporated into biological tissues, with concentrations varying significantly across different organisms and environmental conditions. The biosorption of rhenium by microbial biomass, including yeast and bacterial species, has been investigated as a potential remediation strategy for rhenium-contaminated waters.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 46 companies with hazard statement code(s):;

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant